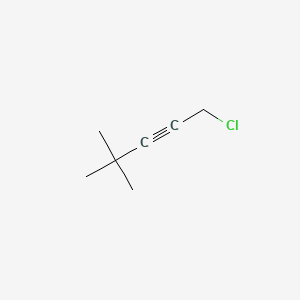![molecular formula C14H12N2O3 B14633409 2-[Hydroxy(phenyl)amino]-2H-1,4-benzoxazin-3(4H)-one CAS No. 52566-54-8](/img/structure/B14633409.png)
2-[Hydroxy(phenyl)amino]-2H-1,4-benzoxazin-3(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Hydroxy(phenyl)amino]-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound that has garnered significant interest due to its potential therapeutic properties. This compound belongs to the class of benzoxazines, which are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Hydroxy(phenyl)amino]-2H-1,4-benzoxazin-3(4H)-one typically involves the reaction of 2-aminophenols with dibenzoylacetylene. This reaction proceeds through a cyclocondensation mechanism, leading to the formation of the benzoxazine ring . The reaction conditions generally include the use of methanol as a solvent and room temperature conditions, making the process relatively straightforward and efficient .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yields and purity, as well as implementing safety measures to handle any hazardous reagents or by-products.
化学反应分析
Types of Reactions
2-[Hydroxy(phenyl)amino]-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinone derivatives, amine derivatives, and substituted benzoxazines, depending on the specific reaction conditions and reagents used.
科学研究应用
2-[Hydroxy(phenyl)amino]-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its potential anticancer properties, it is being investigated for use in cancer therapy.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-[Hydroxy(phenyl)amino]-2H-1,4-benzoxazin-3(4H)-one involves its interaction with various molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis. The compound’s anticancer properties are believed to result from its ability to induce apoptosis in cancer cells by interacting with specific cellular pathways .
相似化合物的比较
Similar Compounds
2-Hydroxy-2H-1,4-benzoxazin-3(4H)-one: Shares a similar core structure but lacks the phenylamino group.
2-Amino-2H-1,4-benzoxazin-3(4H)-one: Similar structure but with an amino group instead of the hydroxy(phenyl)amino group.
Uniqueness
2-[Hydroxy(phenyl)amino]-2H-1,4-benzoxazin-3(4H)-one is unique due to the presence of both hydroxy and phenylamino groups, which contribute to its diverse biological activities and chemical reactivity. This makes it a versatile compound for various scientific and industrial applications .
属性
CAS 编号 |
52566-54-8 |
|---|---|
分子式 |
C14H12N2O3 |
分子量 |
256.26 g/mol |
IUPAC 名称 |
2-(N-hydroxyanilino)-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C14H12N2O3/c17-13-14(16(18)10-6-2-1-3-7-10)19-12-9-5-4-8-11(12)15-13/h1-9,14,18H,(H,15,17) |
InChI 键 |
MKTLPOHOOCHOTM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N(C2C(=O)NC3=CC=CC=C3O2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


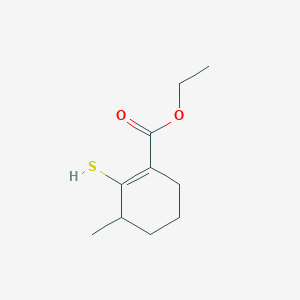



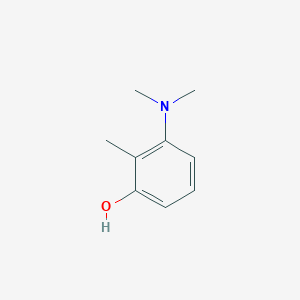

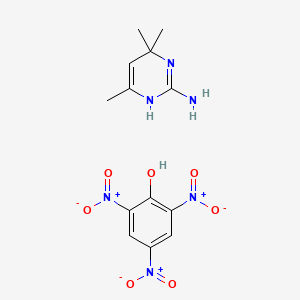

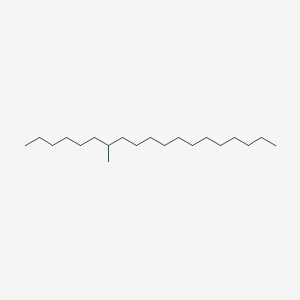
![1,3,5-Tribromo-2-[(4-methylphenyl)methoxy]benzene](/img/structure/B14633375.png)

